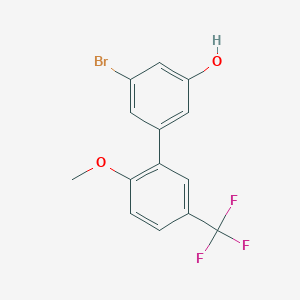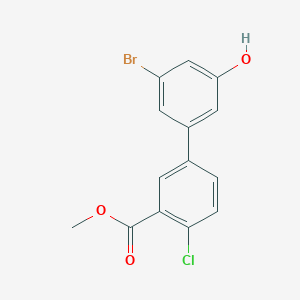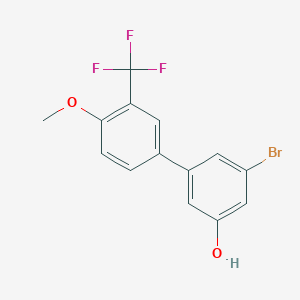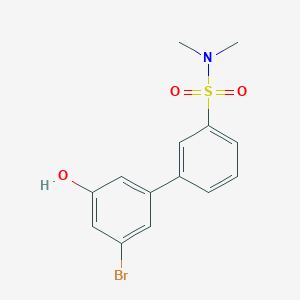
5-(3-Benzyloxyphenyl)-3-bromophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Benzyloxyphenyl)-3-bromophenol, 95% (5-BOP) is a compound that has been studied for its potential use in a variety of scientific research applications. This compound has been used in the synthesis of various organic compounds, as well as for biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-3-bromophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as aromatase and cytochrome P450. Additionally, it is believed to have an effect on the synthesis of certain hormones, such as estradiol and testosterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-3-bromophenol, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as aromatase and cytochrome P450. Additionally, it has been shown to have an effect on the synthesis of certain hormones, such as estradiol and testosterone.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Benzyloxyphenyl)-3-bromophenol, 95% in lab experiments is that it is a relatively inexpensive compound. Additionally, it is easy to synthesize and purify, and it has a high yield. The main limitation of using 5-(3-Benzyloxyphenyl)-3-bromophenol, 95% in lab experiments is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for 5-(3-Benzyloxyphenyl)-3-bromophenol, 95% research. These include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and other organic compounds. Additionally, further research into its potential use as a therapeutic agent is warranted. Additionally, further research into its potential use as an insecticide or herbicide is also warranted. Finally, further research into its potential use in agricultural applications is also warranted.
Synthesis Methods
5-(3-Benzyloxyphenyl)-3-bromophenol, 95% is a type of phenol, which is a type of aromatic hydrocarbon. It can be synthesized by a reaction between benzyl bromide and 3-hydroxybenzyl alcohol in the presence of a base, such as sodium hydroxide. This reaction produces a high yield of 5-(3-Benzyloxyphenyl)-3-bromophenol, 95%, and the product can be purified by recrystallization.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-3-bromophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals and fragrances. Additionally, it has been used to study the biochemical and physiological effects of certain compounds, such as hormones and neurotransmitters.
properties
IUPAC Name |
3-bromo-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO2/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSISBRLWXVZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686484 |
Source


|
| Record name | 3'-(Benzyloxy)-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-bromophenol | |
CAS RN |
1261983-59-8 |
Source


|
| Record name | 3'-(Benzyloxy)-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

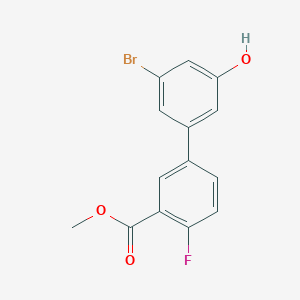

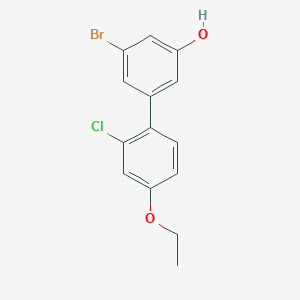
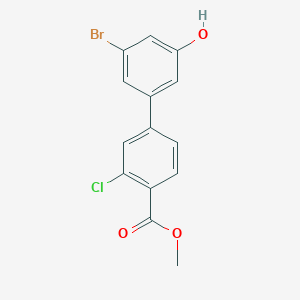

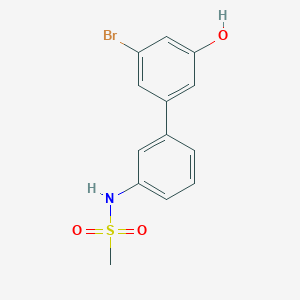
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

